molecular formula C12H19NO5 B1428194 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1251009-46-7

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B1428194
CAS No.: 1251009-46-7
M. Wt: 257.28 g/mol
InChI Key: YQIOAEQQZQISNG-UHFFFAOYSA-N
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Description

This compound is a conformationally restricted spirocyclic α-proline derivative, featuring a 5-oxa-2-azaspiro[3.4]octane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at the 7-position. Its rigid spirocyclic structure enhances stereochemical control in peptide synthesis and drug design, making it a valuable building block for bioactive molecules . Key physicochemical properties include a molecular formula of C₁₂H₁₉NO₅ (based on and ), a molecular weight of 265.28 g/mol, and a carboxylic acid pKa ~2.5 (estimated), influencing its solubility and reactivity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)4-8(5-17-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIOAEQQZQISNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-46-7
Record name 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. One common method involves the reaction of an appropriate oxazolidine precursor with a carboxylic acid derivative under conditions that promote spirocyclization. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid largely depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid Boc-protected 5-oxa-2-azaspiro[3.4]octane with 7-carboxylic acid 265.28 Rigid scaffold for peptide mimics; enhanced hydrogen-bonding capacity due to carboxylic acid
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid Boc-protected 6-azaspiro[3.4]octane with 7-carboxylic acid (no oxygen in ring) 253.34 Reduced polarity compared to 5-oxa analog; used in β-turn mimetics
tert-Butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Boc-protected 5-oxa-2-azaspiro[3.4]octane with 7-(2-aminoethyl) substituent 254.33 Amine functionality enables conjugation (e.g., in linker systems); higher basicity (pKa ~9.5)
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride Unprotected 5-oxa-2-azaspiro[3.4]octane with 7-carboxylic acid (hydrochloride salt) 157.07 Improved aqueous solubility; direct precursor for coupling reactions
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid (discontinued) Chiral Boc-protected 6-azaspiro[3.4]octane with 7-carboxylic acid 253.34 Stereospecific applications; discontinued due to synthetic challenges

Key Findings from Comparative Studies:

Functional Group Impact: The 7-carboxylic acid in the target compound facilitates hydrogen bonding and salt bridge formation in target binding, unlike aminoethyl or hydroxyl derivatives, which prioritize nucleophilic reactivity . Boc protection increases molecular weight by ~100 g/mol compared to unprotected analogs but enhances stability during solid-phase synthesis .

Spirocyclic Rigidity: The 5-oxa-2-aza configuration induces a chair-like conformation in the spiro ring, reducing entropy penalties in protein-ligand interactions compared to non-oxa analogs .

Synthetic Utility: The hydrochloride salt () is preferred for aqueous reactions, while Boc-protected variants () are used in organic-phase couplings . Derivatives like 2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane () are optimized for click chemistry due to their terminal amine groups .

Pharmacological Relevance :

  • Spirocyclic compounds with carboxylic acids (e.g., target compound) show higher affinity for protease targets (e.g., thrombin, HCV NS3/4A) compared to ester or amide variants .

Biological Activity

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (commonly referred to as Boc-5-Oxa-Azaspiro) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C12_{12}H19_{19}NO5_5, with a molecular weight of approximately 257.29 g/mol. Its IUPAC name is this compound, and it is characterized by a spirocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO5_5
Molecular Weight257.29 g/mol
CAS Number1251009-46-7
Purity97%

Biological Activity

The biological activity of Boc-5-Oxa-Azaspiro has been investigated in various studies, revealing several promising properties:

  • Antimicrobial Activity :
    • Research indicates that derivatives of azaspiro compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For example, compounds similar to Boc-5-Oxa-Azaspiro have shown effectiveness comparable to established antibiotics such as vancomycin .
  • Anticancer Properties :
    • Several studies have explored the anticancer potential of spirocyclic compounds, with findings suggesting that the unique three-dimensional structure enhances binding affinity to cancer cell targets. Preliminary data suggest that Boc-5-Oxa-Azaspiro may inhibit tumor growth in vitro, although further in vivo studies are required to confirm these effects .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have been noted for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The presence of the azaspiro framework may contribute to neuroprotection by modulating neurotransmitter systems .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of Boc-5-Oxa-Azaspiro typically involves multi-step organic synthesis techniques, including the use of protecting groups to enhance yield and selectivity. The Ireland-Claisen rearrangement is one notable method used in synthesizing such compounds, allowing for predictable diastereocontrol and chirality transfer .

Key Steps in Synthesis:

  • Formation of the Spirocyclic Core :
    • Utilizing cyclization reactions to form the spiro structure.
  • Introduction of Functional Groups :
    • Selective functionalization at specific positions to enhance biological activity.
  • Protection and Deprotection Strategies :
    • Employing tert-butoxycarbonyl (Boc) protection for amines during synthesis.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study published in a peer-reviewed journal demonstrated the effectiveness of Boc derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) comparable to that of standard treatments, highlighting its potential as an alternative therapeutic agent .
  • Case Study on Anticancer Activity :
    • In vitro assays revealed that Boc-5-Oxa-Azaspiro inhibited proliferation in various cancer cell lines, with IC50 values indicating potent activity at low concentrations. Further research is ongoing to elucidate the mechanism of action and optimize lead compounds derived from this scaffold .

Q & A

Q. What are the established synthetic routes for 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via spirocyclization of a Boc-protected intermediate. Key steps include:

  • Spiro-ring formation : Intramolecular cyclization of a linear precursor under basic conditions (e.g., NaH or K2_2CO3_3) to generate the 5-oxa-2-azaspiro[3.4]octane scaffold.
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) to protect the amine .
  • Carboxylic acid activation : Hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) using LiOH or NaOH to yield the final carboxylic acid .
    Critical factors : Temperature control (< 0°C during cyclization minimizes side reactions), solvent polarity (THF or DMF enhances cyclization efficiency), and stoichiometric ratios (excess Boc anhydride ensures complete protection). Reported yields range from 45–70% depending on purification methods .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure (e.g., distinct shifts for the spiro carbon at ~95–100 ppm) and Boc group integrity (tert-butyl protons at ~1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 297.1322 for C13_{13}H20_{20}N2_2O5_5) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% by UV detection at 210 nm) .
  • FTIR : Peaks at ~1700 cm1^{-1} (ester/acid C=O) and ~1250 cm1^{-1} (Boc C-O) verify functional groups .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Stable at room temperature for >6 months when stored desiccated at -20°C. Degradation occurs above 80°C, with Boc group cleavage observed via TGA/DSC .
  • pH sensitivity : The carboxylic acid moiety remains stable in neutral to slightly acidic conditions (pH 4–7). Under strongly basic conditions (pH >10), decarboxylation occurs, forming a spirocyclic amine .
  • Light sensitivity : No significant photodegradation under standard lab lighting, but prolonged UV exposure (>48 hours) leads to partial Boc deprotection .

Advanced Research Questions

Q. What role does the spirocyclic architecture play in modulating biological activity for drug discovery?

The 5-oxa-2-azaspiro[3.4]octane core enhances conformational rigidity, which:

  • Improves target binding : Restricts rotational freedom, optimizing interactions with enzymatic pockets (e.g., protease inhibitors) .
  • Reduces metabolic degradation : The fused oxa-aza ring resists cytochrome P450 oxidation compared to linear analogs, as shown in hepatic microsome assays .
  • Enables prodrug strategies : The Boc group can be cleaved in vivo (e.g., via acidic tumor microenvironments) to release active amines, as demonstrated in cancer cell lines .

Q. How can mechanistic studies resolve contradictions in reported reactivity during Boc deprotection?

Conflicting data on Boc cleavage (e.g., TFA vs. HCl efficiency) arise from:

  • Solvent effects : TFA in dichloromethane (DCM) achieves >90% deprotection in 2 hours, while HCl/dioxane requires 6–8 hours due to poorer solubility .
  • Spirocyclic strain : Computational models (DFT) suggest the spiro system’s angle strain (~85°) accelerates acid-catalyzed cleavage compared to non-spiro Boc-protected amines .
  • Byproduct analysis : LC-MS identifies tert-butyl carbocation intermediates in TFA-mediated reactions, while HCl routes produce fewer side products .

Q. What computational methods predict the compound’s behavior in supramolecular assemblies or catalytic systems?

  • Molecular docking : Simulations (AutoDock Vina) reveal preferential binding of the carboxylic acid to metal-organic frameworks (MOFs) via coordination with Zn2+^{2+} nodes .
  • DFT calculations : Predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (oxygen atoms) for functionalization .
  • MD simulations : Show stable hydrogen-bonding networks in aqueous solutions, with the spiro core reducing aggregation propensity compared to linear analogs .

Q. Notes

  • Structural analogs (e.g., thia-substituted spirocycles) exhibit distinct reactivity profiles and must be analyzed separately .
  • Contradictions in toxicity data (e.g., acute vs. chronic exposure) necessitate further in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

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